molecular formula C10H11F3O2S B1531295 1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol CAS No. 1339049-79-4

1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol

Cat. No.: B1531295
CAS No.: 1339049-79-4
M. Wt: 252.26 g/mol
InChI Key: QCYSVSPWUPMOLL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 1,1,1-trifluoro-3-bromopropan-2-ol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

  • Nucleophilic Substitution Reaction: The reaction of 1,1,1-trifluoro-3-chloropropan-2-ol with 4-methoxythiophenol under basic conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of catalysts, solvents, and reaction conditions are fine-tuned to achieve cost-effective and environmentally friendly production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketone

  • Reduction: Trifluoromethylamine

  • Substitution: Various substituted trifluoromethyl compounds

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways that involve the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets, leading to its unique biological activity.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol

  • 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one

  • 4-Methoxyphenyl trifluoromethanesulfonate

Uniqueness: 1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is unique due to its sulfanyl group, which imparts different chemical and physical properties compared to its methoxy and trifluoromethyl analogs. This difference can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methoxyphenyl)sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S/c1-15-7-2-4-8(5-3-7)16-6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYSVSPWUPMOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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